3-methyl-1-(3-phenylpropanoyl)piperidine
Description
3-Methyl-1-(3-phenylpropanoyl)piperidine is a piperidine derivative characterized by a methyl group at the 3-position of the piperidine ring and a 3-phenylpropanoyl moiety attached to the nitrogen atom. This structural configuration confers unique chemical and pharmacological properties. Piperidine derivatives are widely studied in medicinal chemistry due to their ability to interact with biological targets, such as neurotransmitter receptors and enzymes.
The compound’s biological activity is linked to its interaction with central nervous system receptors, particularly GABAergic and dopaminergic systems, which may contribute to analgesic or anxiolytic effects .
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13-6-5-11-16(12-13)15(17)10-9-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWXZIOXNXGEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine
- Structural Features: Replaces the propanoyl group with a propenyl chain.
- Chemical Properties : Exhibits similar hydrolytic stability but higher reactivity in nucleophilic substitutions due to the unsaturated propenyl group .
- Biological Activity: Shows comparable affinity for GABA receptors but reduced analgesic potency compared to the propanoyl derivative .
1-(3-Methoxypropanesulfonyl)piperidine
- Structural Features : Contains a sulfonyl group and methoxypropane substituent.
- Chemical Properties : Enhanced electrophilicity due to the sulfonyl group, increasing reactivity in nucleophilic substitutions .
- Biological Activity: Primarily studied for antimicrobial activity, lacking the CNS-targeted effects seen in 3-methyl-1-(3-phenylpropanoyl)piperidine .
Functional Group Modifications
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate
- Structural Features: Ester group replaces the propanoyl chain.
- Chemical Properties : Lower hydrolytic stability but improved solubility in polar solvents .
3-Methyl-1-[(piperidin-3-yl)methyl]urea
- Structural Features: Urea linkage instead of a propanoyl group.
- Chemical Properties : Forms stable enzyme-inhibitor complexes due to urea’s hydrogen-bonding capacity .
- Biological Activity: Potent dipeptidyl peptidase-IV (DPP-IV) inhibitor, contrasting with the GABAergic activity of this compound .
Stereochemical and Positional Isomers
[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol
- Structural Features : Stereospecific methyl and phenyl groups.
- Chemical Properties : Stereochemistry enhances selectivity in receptor binding .
- Biological Activity: Demonstrates neuroprotective effects but lacks the propanoyl group’s analgesic properties .
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
- Structural Features : Fluorine substitution and methylpiperidine moiety.
- Chemical Properties : Fluorine increases metabolic stability and lipophilicity .
- Biological Activity : Targets enzyme pathways (e.g., kinases) rather than neurotransmitter systems .
Comparative Data Tables
Key Differentiators of this compound
Structural Uniqueness: The combination of a 3-methyl piperidine core and 3-phenylpropanoyl group is distinct from sulfonyl, urea, or ester derivatives, enabling selective receptor interactions.
Stability Profile : High hydrolytic stability compared to ester or thioether analogs .
Pharmacological Versatility : Dual activity on GABAergic and dopaminergic systems, unlike more specialized analogs (e.g., DPP-IV inhibitors or kinase modulators) .
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